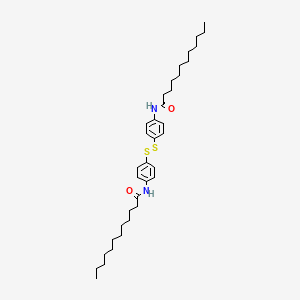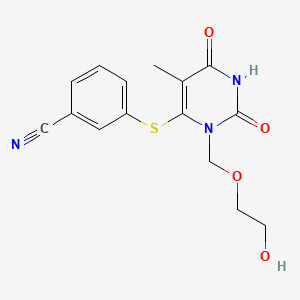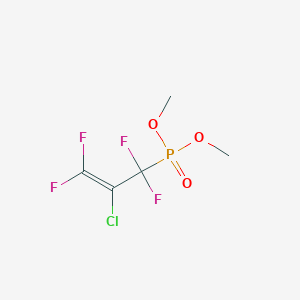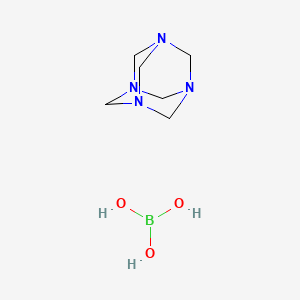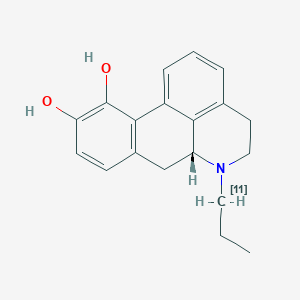
Propylnorapomorphine C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Propylnorapomorphine C-11 involves several steps. One efficient method includes the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by sequential demethylation, alkylation, and rearrangement with methanesulfonic acid into the apocodeine structure . The radiochemical synthesis of this compound typically yields around 9% at the end of synthesis based on the carbon-11 isotope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized use in scientific research and medical imaging. The synthesis generally requires high-purity reagents and controlled conditions to ensure the integrity of the radiolabeled compound.
Análisis De Reacciones Químicas
Types of Reactions
Propylnorapomorphine C-11 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to dopamine receptors.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the compound.
Aplicaciones Científicas De Investigación
Propylnorapomorphine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the binding characteristics of dopamine receptors.
Biology: The compound helps in understanding the role of dopamine in various physiological processes.
Industry: Its applications in industry are limited but may include the development of new diagnostic tools and therapeutic agents.
Mecanismo De Acción
Propylnorapomorphine C-11 exerts its effects by acting as a dopamine agonist. It preferentially activates dopamine D2 and D3 receptors, which are involved in regulating motor activity, reward, and other neurological functions . The compound’s mechanism of action involves binding to these receptors, leading to changes in neuronal signaling pathways that modulate dopamine transmission.
Comparación Con Compuestos Similares
Similar Compounds
Apomorphine: A closely related compound with similar dopaminergic effects.
10,11-Methylenedioxy-N-n-propylnoraporphine: An orally effective long-acting agent active at central dopamine receptors.
Uniqueness
Propylnorapomorphine C-11 is unique due to its radiolabeled carbon-11 isotope, which allows for its use as a PET radiotracer. This property makes it particularly valuable for imaging studies and research into dopamine receptor function.
Propiedades
Número CAS |
340982-45-8 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(6aR)-6-(111C)propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1/i9-1 |
Clave InChI |
BTGAJCKRXPNBFI-UYKYQJLDSA-N |
SMILES isomérico |
CC[11CH2]N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
SMILES canónico |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


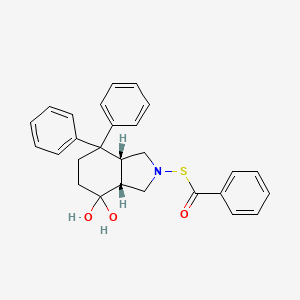
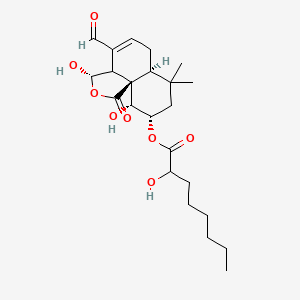

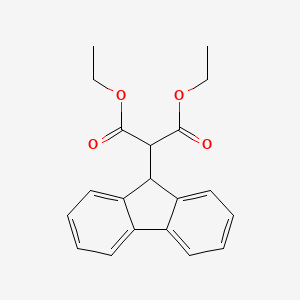
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


